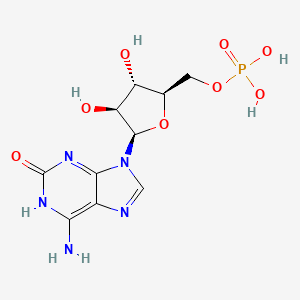

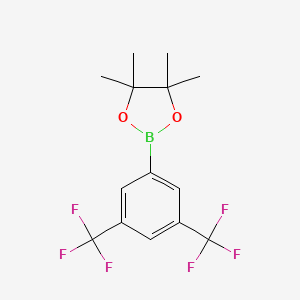

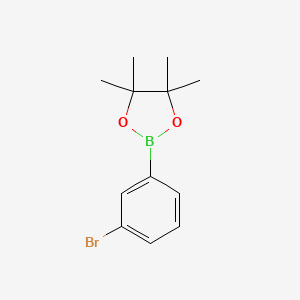

![molecular formula C11H14N2O B1279309 2-[2-(二甲氨基)乙氧基]苯甲腈 CAS No. 206261-63-4](/img/structure/B1279309.png)

2-[2-(二甲氨基)乙氧基]苯甲腈

描述

2-[2-(Dimethylamino)ethoxy]benzonitrile is a chemical compound that has been studied for its potential pharmacological activities. It is derived from structural modifications of metoclopramide, a medication commonly used to treat nausea and gastroparesis. The compound has shown promise as a new type of gastrointestinal prokinetic agent, which can help in the movement of the stomach and intestines .

Synthesis Analysis

The synthesis of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, including the compound with the dimethylamino group, involves the modification of metoclopramide. Among the synthesized derivatives, one particular compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, stood out for its balanced gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis process was successful in creating a compound with desirable pharmacological properties.

Molecular Structure Analysis

The molecular structure of 2-[2-(dimethylamino)ethoxy]benzonitrile derivatives plays a crucial role in their pharmacological activity. The presence of the dimethylamino group is likely to influence the compound's ability to interact with biological targets. In the case of the tetrameric alpha-amino lithium imide formed from the reaction with benzonitrile, the structure is a cubane with chelation of each metal center by a tertiary amino function, which results in stable seven-membered rings . This structural feature may be relevant to the compound's activity and stability.

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of the cyclotrimerization of benzonitrile. The formation of a new alpha-amino lithium imide, which is a tetrameric cubane, inhibits the cyclotrimerization of the benzonitrile moiety to 2,4,6-triphenyl-1,3,5-triazine. This reaction suggests a mechanism for the cyclotrimerization process and demonstrates the compound's potential to interact with benzonitrile in a way that stabilizes certain metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile derivatives can be inferred from studies on related compounds. For instance, the fluorescence spectra of 4-dimethylamino(benzonitrile) (DMABN) in a mixture of supercritical CO2 and methanol show that the addition of methanol can stabilize the intramolecular charge transfer state of DMABN. This stabilization is significant as it indicates the compound's solvation structure and its interaction with solvents, which could be relevant for its pharmacological applications .

科学研究应用

光化学研究和双重荧光

2-[2-(二甲氨基)乙氧基]苯甲腈及其衍生物(如 4-(N,N-二甲氨基)苯甲腈 (DMABN))因其独特的光化学性质(尤其是双重荧光)而受到广泛研究。对光激发后 DMABN 的非绝热弛豫动力学的研究提供了对这些过程中早期事件的见解,包括二甲氨基的内转换和扭转动力学 (Kochman、Tajti、Morrison 和 Miller,2015 年)。此外,已经观察到 DMABN 的电荷转移系统中的相干振荡,揭示了有关分子的弛豫和电荷转移状态的详细信息 (Trushin、Yatsuhashi、Fuß 和 Schmid,2003 年)。

代谢研究

2-[2-(二甲氨基)乙氧基]苯甲腈和相关化合物虽然主要以其光化学性质而闻名,但它们也一直是代谢研究的主题。例如,对 N-苄基苯乙胺(一类新型迷幻物质,包括 N-2-甲氧基苄基化合物的 25CN-NBOMe)的研究阐明了它们在各种生物系统中的代谢 (Šuláková 等,2021 年)。

化学合成和催化

与 2-[2-(二甲氨基)乙氧基]苯甲腈密切相关的 2-(烷基氨基)苯甲腈已通过铑催化的氰化合成,展示了它们在化学合成和催化中的潜力 (董、吴、刘、刘和孙,2015 年)。这强调了此类化合物在推进合成化学方法中的作用。

振动光谱和分子分析

DMABN(2-[2-(二甲氨基)乙氧基]苯甲腈的衍生物)的振动光谱已被广泛研究,提供了对分子结构和分子内相互作用的宝贵见解。这些研究有助于更深入地了解这些化合物的分子内动力学和光化学行为 (Okamoto、Inishi、Nakamura、Kohtani 和 Nakagaki,2000 年)。

安全和危害

属性

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYVQTZWFEMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438174 | |

| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzonitrile | |

CAS RN |

206261-63-4 | |

| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)